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Compound of Interest

Compound Name: 5-Bromo-1H-indole-3-butyric acid

Cat. No.: B080146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 5-Bromo-1H-indole-3-butyric acid, a compound of interest in synthetic chemistry and drug

discovery. Due to the limited availability of published experimental spectra for this specific

molecule, this guide presents data from closely related compounds, namely 5-Bromoindole and

Indole-3-butyric acid, to infer the anticipated spectral characteristics. Detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data
The structural features of 5-Bromo-1H-indole-3-butyric acid, including the indole ring, the

bromine substituent at the 5-position, and the butyric acid side chain at the 3-position, will give

rise to characteristic signals in various spectroscopic analyses.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the indole ring, the protons of the butyric acid side chain, and the N-H proton of the

indole. The bromine atom at the 5-position will influence the chemical shifts of the adjacent

aromatic protons.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the

molecule. The carbon attached to the bromine atom (C-5) is expected to have a chemical shift

in the range of 113-115 ppm. Publicly available spectral data for 5-Bromoindole shows the C-5

signal at approximately 113.0 ppm.

Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) for 5-Bromoindole and Predicted Shifts

for 5-Bromo-1H-indole-3-butyric acid.

Carbon Position
5-Bromoindole
(Experimental)

5-Bromo-1H-indole-3-
butyric acid (Predicted)

C2 ~125.3 ~123

C3 ~102.3 ~115

C3a ~129.9 ~128

C4 ~121.8 ~124

C5 ~113.0 ~114

C6 ~124.8 ~122

C7 ~112.5 ~112

C7a ~134.7 ~135

Cα (butyric acid) - ~31

Cβ (butyric acid) - ~25

Cγ (butyric acid) - ~34

C=O (butyric acid) - ~175

Note: Predicted values are estimates based on the structures of 5-bromoindole and indole-3-

butyric acid and may vary in experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Bromo-1H-indole-3-butyric acid is expected to exhibit characteristic absorption

bands.
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Table 2: Predicted IR Absorption Bands for 5-Bromo-1H-indole-3-butyric acid.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (indole) 3400 - 3300 Medium

O-H Stretch (carboxylic acid) 3300 - 2500 Broad

C-H Stretch (aromatic) 3100 - 3000 Medium

C-H Stretch (aliphatic) 3000 - 2850 Medium

C=O Stretch (carboxylic acid) 1710 - 1680 Strong

C=C Stretch (aromatic) 1600 - 1450 Medium

C-N Stretch 1350 - 1250 Medium

C-Br Stretch 680 - 515 Medium-Strong

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1

ratio, the molecular ion peak in the mass spectrum of 5-Bromo-1H-indole-3-butyric acid will

appear as a characteristic pair of peaks (M+ and M+2) of almost equal intensity, separated by

two mass units.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-1H-indole-3-butyric acid.

Ion Predicted m/z

[M (⁷⁹Br)]⁺ 281

[M (⁸¹Br)]⁺ 283

[M-COOH]⁺ 236/238

[Indole moiety]⁺ 194/196
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The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Bromo-1H-indole-3-butyric acid.

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of sample Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) Transfer to NMR tube Insert sample into NMR spectrometer Tune and shim the instrument Acquire ¹H and ¹³C spectra Fourier transform the raw data Phase and baseline correct the spectra Reference the spectra (e.g., to TMS)

Sample Preparation (ATR)

Data Acquisition Data Processing

Place a small amount of solid sample on the ATR crystal

Collect a background spectrum Collect the sample spectrum Perform background correction Identify and label significant peaks

Sample Introduction Analysis Data Interpretation

Dissolve sample in a suitable solvent (e.g., methanol) Introduce into the mass spectrometer (e.g., via direct infusion or LC-MS) Ionize the sample (e.g., ESI or EI) Separate ions by m/z ratio Detect the ions Generate mass spectrum Identify molecular ion peaks and fragmentation patterns
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To cite this document: BenchChem. [Spectroscopic Data of 5-Bromo-1H-indole-3-butyric
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080146#spectroscopic-data-of-5-bromo-1h-indole-3-
butyric-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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